![molecular formula C18H22O2 B13852226 2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone typically involves the alkylation of hydroquinone with 4-isopropylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in studies related to oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is mediated through its interaction with molecular targets such as enzymes involved in redox homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: The parent compound, known for its use in skin lightening and as a photographic developer.
Tert-butylhydroquinone: Another derivative with strong antioxidant properties, commonly used as a food preservative.
Methoxyhydroquinone: Known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone stands out due to its specific structural modifications, which enhance its stability and reactivity compared to other hydroquinone derivatives. Its unique properties make it particularly valuable in the production of advanced polymers and materials.
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[2-(4-propan-2-ylphenyl)propan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C18H22O2/c1-12(2)13-5-7-14(8-6-13)18(3,4)16-11-15(19)9-10-17(16)20/h5-12,19-20H,1-4H3 |
Clave InChI |
YLJWTKYDKPJNJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)(C)C2=C(C=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


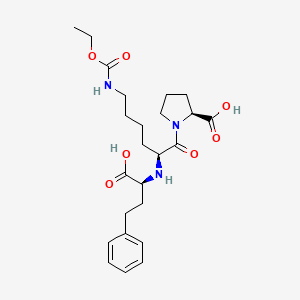
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
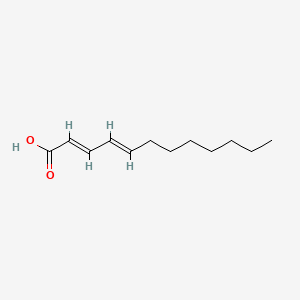
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
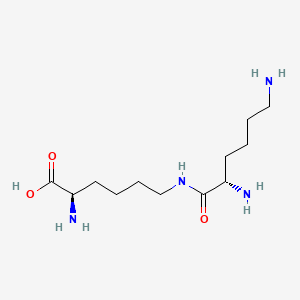
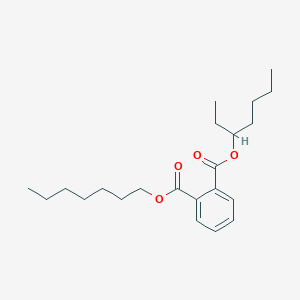
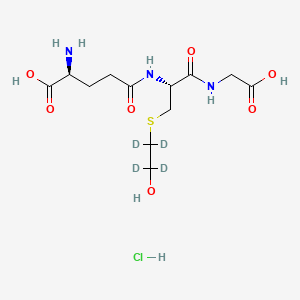
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
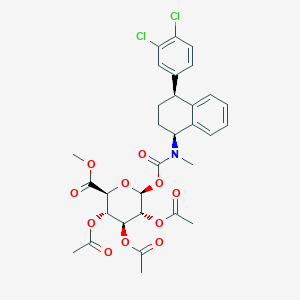
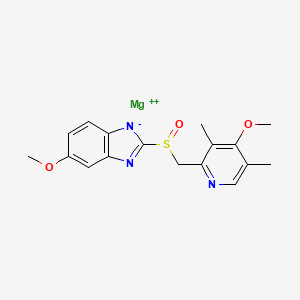
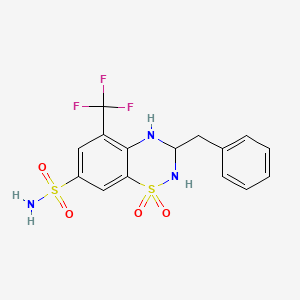
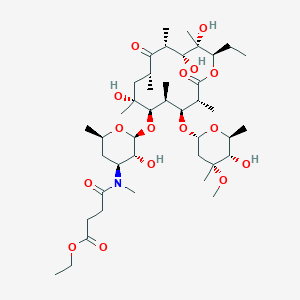
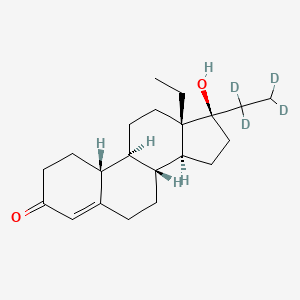
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
